molecular formula C8H16N2O B2561927 (2S)-2-amino-1-piperidin-1-ylpropan-1-one CAS No. 255830-12-7

(2S)-2-amino-1-piperidin-1-ylpropan-1-one

Cat. No. B2561927
CAS RN: 255830-12-7
M. Wt: 156.229
InChI Key: WHBVSWNJAJECCU-ZETCQYMHSA-N
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Description

2S)-2-amino-1-piperidin-1-ylpropan-1-one, also known as N-methyl-D-aspartate (NMDA), is an important neurotransmitter receptor in the central nervous system (CNS) and is a member of the glutamate receptor family. NMDA receptors are found in the brain, spinal cord, and retina, and are involved in a wide range of physiological processes, including learning, memory, and synaptic plasticity. NMDA receptors are also involved in the pathophysiology of many neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The purpose of

Scientific Research Applications

Anticancer Properties

Piperidine derivatives have shown promise as potential anticancer agents. Researchers have explored their effects on various cancer types, both in vitro and in vivo. For instance, compounds like Piperine (found in Piperaceae plants) exhibit antiproliferative and antimetastatic effects . Further studies are needed to elucidate the precise mechanisms and optimize their therapeutic potential.

Antiviral Activity

Recent research has highlighted the antiviral properties of piperidine-based compounds. For example, novel derivatives of (2S)-2-amino-1-(piperidin-1-yl)propan-1-one have demonstrated outstanding antiviral activity . These findings suggest potential applications in combating viral infections.

Antipsychotic Applications

Piperidine-based compounds have been investigated for their potential in treating psychiatric disorders. Their interactions with neurotransmitter systems make them intriguing candidates for antipsychotic drug development.

properties

IUPAC Name

(2S)-2-amino-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6,9H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBVSWNJAJECCU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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